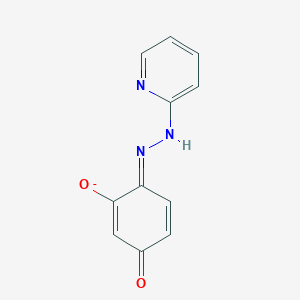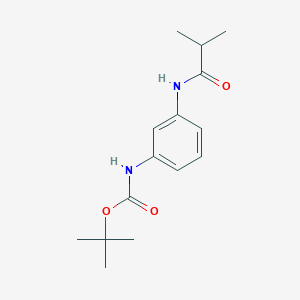![molecular formula C16H17BrN2O5S B268791 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B268791.png)
5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed by Takeda Pharmaceuticals for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently in Phase I clinical trials for the treatment of B-cell malignancies and solid tumors.
Mécanisme D'action
5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways that regulate B-cell development and function. By inhibiting BTK, 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide disrupts the survival and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide has been shown to have potent antitumor activity in preclinical models of cancer, with minimal toxicity to normal cells. The compound has also been shown to inhibit the activation of downstream signaling pathways, such as AKT and ERK, which are involved in cell survival and proliferation. In addition, 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide has been shown to enhance the activity of immune cells, such as natural killer cells and T cells, which play a critical role in the immune response against cancer.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide has several advantages for use in lab experiments. Firstly, the compound has high potency and selectivity for BTK, which allows for precise targeting of cancer cells. Secondly, 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide has shown good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, there are also limitations to the use of 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide in lab experiments, including the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several potential future directions for the development of 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide as an anticancer agent. Firstly, the compound could be tested in combination with other targeted therapies or immunotherapies, to further enhance its antitumor activity. Secondly, 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide could be tested in additional types of cancer, such as breast cancer and lung cancer, to evaluate its efficacy in different tumor types. Finally, the pharmacokinetic properties of 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide could be further optimized to improve its clinical efficacy and reduce toxicity.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide involves multiple steps, starting from commercially available starting materials. The key step in the synthesis is the introduction of the sulfonyl group, which is achieved through a nucleophilic substitution reaction. The final compound is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. The compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce cell death through apoptosis. In addition, 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide has been shown to have synergistic effects when combined with other anticancer agents, such as rituximab and venetoclax.
Propriétés
Nom du produit |
5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide |
|---|---|
Formule moléculaire |
C16H17BrN2O5S |
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
5-bromo-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H17BrN2O5S/c17-15-8-7-14(24-15)16(20)19-11-3-5-13(6-4-11)25(21,22)18-10-12-2-1-9-23-12/h3-8,12,18H,1-2,9-10H2,(H,19,20) |
Clé InChI |
BSHNJQBRRJLGEV-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
SMILES canonique |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268708.png)
![N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B268710.png)

![4-[(cyclohexylcarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B268713.png)
![4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B268714.png)
![4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B268715.png)

![4-(tetrahydro-2-furanylmethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B268718.png)

![3-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268722.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B268723.png)
![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)

![N-[3-(butyrylamino)phenyl]isonicotinamide](/img/structure/B268732.png)